![molecular formula C20H25N3O5S B5085502 methyl N-{4-[(diethylamino)sulfonyl]benzoyl}-N-2-pyridinyl-beta-alaninate](/img/structure/B5085502.png)
methyl N-{4-[(diethylamino)sulfonyl]benzoyl}-N-2-pyridinyl-beta-alaninate
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Overview
Description
The compound of interest falls into the broader category of sulfonamide derivatives, which are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and material science. These compounds often exhibit unique reactivity due to the presence of the sulfonamide group, which can significantly influence their molecular structure, synthesis pathways, and chemical behaviors.
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the formation of a sulfonamide bond by coupling an amine with a sulfonyl chloride under basic conditions. For complex molecules like "methyl N-{4-[(diethylamino)sulfonyl]benzoyl}-N-2-pyridinyl-beta-alaninate", multistep synthetic routes may be employed, starting from simpler precursors and gradually introducing functional groups through various chemical reactions (Luo & Huang, 2004).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of the sulfonamide group attached to aromatic or heteroaromatic rings. X-ray crystallography is a common technique used to elucidate the crystal structure, revealing information about the compound's geometry, bond lengths, and angles, which are crucial for understanding its reactivity and interactions (Sarojini et al., 2012).
properties
IUPAC Name |
methyl 3-[[4-(diethylsulfamoyl)benzoyl]-pyridin-2-ylamino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S/c1-4-22(5-2)29(26,27)17-11-9-16(10-12-17)20(25)23(15-13-19(24)28-3)18-8-6-7-14-21-18/h6-12,14H,4-5,13,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRXJLFMIQUSLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CCC(=O)OC)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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